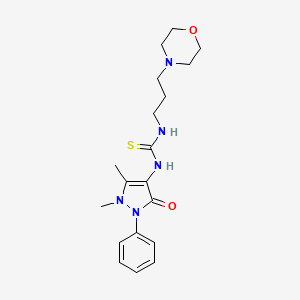

![molecular formula C7H8N4O B2593581 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile CAS No. 1510337-54-8](/img/structure/B2593581.png)

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile” is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.17 . It is also known as "2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . The predicted boiling point is 526.3±50.0 °C .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Oxazines and Related Compounds 1,2-Oxazines, including 1,2-benzoxazines and related compounds, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are prepared by cyclizing 3-acyl-1-nitrosopent-1-en-4-ones (or their oximino tautomers) with urea in boiling methanol or ethanol. The synthesis and general reactions of oxazines are significant, and their use as chiral synthons is highlighted. These compounds also play a role in the reduction of 1, 2-oxazines derivatives, potentially involving 1,2-oxazanes as intermediates in certain reactions (Sainsbury).

Reactions with Arylmethylidenefuranones Arylmethylidene derivatives of 3H-furan-2-ones exhibit a range of reactions with various nucleophilic agents, resulting in a diverse array of compounds like amides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, pyridazinones, oxazines, thiadiazoles, and triazolediazepinones. The reaction outcomes depend on the initial reagents' structure, nucleophilic agent strength, and reaction conditions (Kamneva et al., 2018).

Biological and Medicinal Applications

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have shown promise in antitumor activities. Compounds with bis(2-chloroethyl)amino derivatives of imidazole and 4(5)-aminoimidazol-5(4)-carboxamide are of particular interest for developing new antitumor drugs and compounds with different biological properties (Iradyan et al., 2009).

Antimicrobial Activities of Imidazole Imidazole, a heterocyclic compound, is utilized by pharmaceutical industries to manufacture antifungal drugs like ketoconazole and clotrimazole, and by pesticide industries in synthesizing some pesticides and insecticides. It's suggested that more imidazole derivatives should be synthesized to inhibit the growth of new strains of organisms, indicating its significance in combating microbial resistance (2022).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, including kinase inhibitor ponatinib. Its structure-activity relationships (SAR) are vital in exploring new therapeutic applications, highlighting its significance in medicinal chemistry (Garrido et al., 2021).

Synthesis and Properties of 4-Phosphorylated Derivatives of 1,3-Azoles 4-Phosphorylated derivatives of 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) exhibit significant chemical and biological properties. Their synthesis and the study of their biological properties, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities, underscore the importance of these derivatives in scientific research and potential therapeutic applications (Abdurakhmanova et al., 2018).

properties

IUPAC Name |

2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFEZXFHMXLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC(=C(N21)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide](/img/structure/B2593503.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide](/img/structure/B2593514.png)

![4-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2593515.png)

![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)